molecular formula C23H20ClN3O2S2 B11633648 N-(3-chloro-2-methylphenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

N-(3-chloro-2-methylphenyl)-2-{[3-cyano-5-hydroxy-4-(thiophen-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11633648
M. Wt: 470.0 g/mol
InChI Key: RAUMKUGEQQMCQZ-UHFFFAOYSA-N
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Description

N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-CYANO-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETAMIDE is a complex organic compound that features a variety of functional groups, including a chloro-substituted phenyl ring, a cyano group, a thiophene ring, and a hexahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-CYANO-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the hexahydroquinoline core, followed by the introduction of the thiophene ring, cyano group, and finally the chloro-substituted phenyl ring. Reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors, continuous flow systems, and rigorous purification techniques such as crystallization, distillation, and chromatography. The choice of methods would depend on the desired scale of production and the specific requirements for the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-CYANO-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro group on the phenyl ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a variety of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-CYANO-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETAMIDE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hexahydroquinoline derivatives, thiophene-containing molecules, and compounds with cyano and chloro functional groups.

Uniqueness

What sets N-(3-CHLORO-2-METHYLPHENYL)-2-{[3-CYANO-5-OXO-4-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-2-YL]SULFANYL}ACETAMIDE apart is its unique combination of functional groups, which may confer distinct chemical properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C23H20ClN3O2S2

Molecular Weight

470.0 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[(3-cyano-5-oxo-4-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinolin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C23H20ClN3O2S2/c1-13-15(24)5-2-6-16(13)26-20(29)12-31-23-14(11-25)21(19-9-4-10-30-19)22-17(27-23)7-3-8-18(22)28/h2,4-6,9-10,21,27H,3,7-8,12H2,1H3,(H,26,29)

InChI Key

RAUMKUGEQQMCQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C#N

Origin of Product

United States

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